2,4-dimethyl-3-(N-methylmethanesulfonamido)-N-(propan-2-yl)benzene-1-sulfonamide

ADAM33 inhibitor positional isomer benzenesulfonamide SAR

2,4-Dimethyl-3-(N-methylmethanesulfonamido)-N-(propan-2-yl)benzene-1-sulfonamide (CAS 915929-37-2, molecular formula C13H22N2O4S2, molecular weight 334.5 g/mol) belongs to the benzenesulfonamide class of TACE/ADAM33 inhibitors, first disclosed in the Galderma patent family US8772478. Its defining structural feature is a 1,2,4-trisubstituted benzene core bearing a sulfonamide N-isopropyl side chain and a unique N-methylmethanesulfonamido group at the 3-position.

Molecular Formula C13H22N2O4S2
Molecular Weight 334.45
CAS No. 915929-37-2
Cat. No. B2841253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-dimethyl-3-(N-methylmethanesulfonamido)-N-(propan-2-yl)benzene-1-sulfonamide
CAS915929-37-2
Molecular FormulaC13H22N2O4S2
Molecular Weight334.45
Structural Identifiers
SMILESCC1=C(C(=C(C=C1)S(=O)(=O)NC(C)C)C)N(C)S(=O)(=O)C
InChIInChI=1S/C13H22N2O4S2/c1-9(2)14-21(18,19)12-8-7-10(3)13(11(12)4)15(5)20(6,16)17/h7-9,14H,1-6H3
InChIKeyQFKWQQFNBUYGJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,4-Dimethyl-3-(N-methylmethanesulfonamido)-N-(propan-2-yl)benzene-1-sulfonamide (CAS 915929-37-2): Core Structural and Pharmacological Context for Procurement


2,4-Dimethyl-3-(N-methylmethanesulfonamido)-N-(propan-2-yl)benzene-1-sulfonamide (CAS 915929-37-2, molecular formula C13H22N2O4S2, molecular weight 334.5 g/mol) belongs to the benzenesulfonamide class of TACE/ADAM33 inhibitors, first disclosed in the Galderma patent family US8772478 [1]. Its defining structural feature is a 1,2,4-trisubstituted benzene core bearing a sulfonamide N-isopropyl side chain and a unique N-methylmethanesulfonamido group at the 3-position. This scaffold is associated with nanomolar-range inhibition of ADAM metallopeptidase 33 (ADAM33), a therapeutic target implicated in inflammatory and tissue-remodeling disorders [2].

Why Simple Analogs Cannot Replace CAS 915929-37-2 Without Quantitative Validation: Substitution Pattern and Target-Engagement Consequences


Benzenesulfonamide-based ADAM33 inhibitors are highly sensitive to the position and steric-electronic nature of substituents on the central aromatic ring. The N-methylmethanesulfonamido group at the 3-position in CAS 915929-37-2 creates a specific hydrogen-bond acceptor/donor geometry and lipophilic contour that differ fundamentally from isomers bearing this group at the 5-position (e.g., CAS 915910-36-0) or from analogs with simpler sulfonamide variations . Patent-internal structure-activity relationship (SAR) data for the broader series show that small positional changes can shift ADAM33 IC50 values by an order of magnitude [1]. Consequently, substituting a “structurally similar” benzenesulfonamide without confirming target-engagement equivalence risks selecting a compound with significantly altered potency, selectivity, or downstream cellular efficacy—undermining reproducibility in screening cascades or preclinical proof-of-concept studies.

Quantitative Differentiation of 2,4-Dimethyl-3-(N-methylmethanesulfonamido)-N-(propan-2-yl)benzene-1-sulfonamide (CAS 915929-37-2) Versus Structural Analogs


Positional Isomerism Drives Divergent Predicted ADAM33 Binding Mode

The target compound places the bulky N-methylmethanesulfonamido substituent at the 3-position of the benzene ring, in contrast to its closest isomer CAS 915910-36-0, which carries this group at the 5-position . While no head-to-head co-crystal structures are publicly available, molecular docking studies on related benzenesulfonamide-ADAM33 complexes indicate that the 3-substituent projects toward a distinct sub-pocket of the S1′ specificity loop, whereas the 5-substituent is oriented toward solvent [1]. This predicted difference in binding mode implies non-equivalent ADAM33 engagement and precludes direct substitution without experimental validation.

ADAM33 inhibitor positional isomer benzenesulfonamide SAR

Cellular TNFα Suppression Potency of the Patent Series Establishes a Functional Baseline

A closely related congener from the US8772478 patent series (US8772478, 15) exhibits an IC50 of 210 nM in a human PBMC-based TACE cellular assay measuring LPS-induced TNFα release [1]. Although the exact IC50 of CAS 915929-37-2 has not been disclosed, the compound shares the core pharmacophore with analogs that show low nanomolar recombinant ADAM33 activity (IC50 = 26–112 nM) [2]. Researchers may thus anticipate a comparable translational window and utilize the published cellular data as a provisional benchmark for in-house qualification.

TACE inhibition TNFα cellular assay ADAM33

N-Isopropyl Sulfonamide Side Chain Confers Metabolic and Physicochemical Differentiation

The N-isopropyl group on the primary sulfonamide of CAS 915929-37-2 is a sterically hindered secondary alkyl substituent, which—based on systematic studies of sulfonamide ADME—significantly reduces N-dealkylation rates compared to N-methyl or N-ethyl analogs [1]. While no microsomal stability data for this exact compound are public, N-isopropyl sulfonamides as a class generally exhibit ≥2-fold longer in vitro half-lives in human liver microsomes relative to their N-methyl counterparts [2]. This property enhances the compound’s utility in longer-duration cellular assays or in vivo studies where metabolic turnover could otherwise obscure target engagement.

metabolic stability N-isopropyl sulfonamide physicochemical property ADME

Optimal Deployment of CAS 915929-37-2 in Drug Discovery and Chemical Biology Programs


ADAM33/TACE Pathway Dissection in Inflammatory Disease Models

The compound serves as a structurally defined tool for inhibiting ADAM33-mediated TNFα shedding in human PBMC or macrophage cell lines, with series-level cellular IC50 values in the 200–500 nM range providing a starting point for dose-response studies [1]. Because the N-isopropyl sulfonamide is predicted to be more metabolically stable than N-methyl variants, it is particularly suited for 24–72 h incubation protocols where sustained target engagement is critical.

SAR Probe for Mapping the ADAM33 S1′ Pocket Tolerability

The unique 3-(N-methylmethanesulfonamido) substitution pattern makes this compound an ideal SAR probe for interrogating the steric and electronic requirements of the ADAM33 S1′ sub-pocket. Comparative testing against the 5-substituted isomer (CAS 915910-36-0) can delineate the ligand-efficiency gain attributable to optimal substituent positioning .

Reference Standard for Benzenesulfonamide Analytical Method Development

With a molecular weight of 334.5 g/mol and a distinctive dual-sulfonamide chromophore, CAS 915929-37-2 can be used as a calibration standard for LC-MS/MS quantification of benzenesulfonamide-based inhibitors in biological matrices, leveraging its characteristic fragmentation pattern (loss of methanesulfonyl and isopropylamine fragments) [2].

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